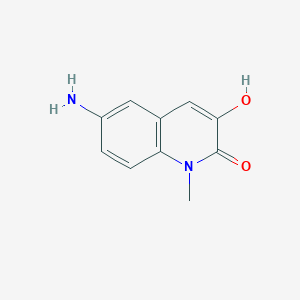

6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

6-amino-3-hydroxy-1-methylquinolin-2-one |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(13)10(12)14/h2-5,13H,11H2,1H3 |

InChI Key |

HLOYHNWTUTUHBC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C=C(C1=O)O |

Origin of Product |

United States |

Biological Activity

6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline core with an amino group at the 6-position and a hydroxyl group at the 3-position. This unique arrangement contributes to its biological reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. The hydroxyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity for target proteins. This mechanism has been observed in various studies focusing on its anticancer properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound, particularly against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 11.18 ± 0.39 | Induces apoptosis via P53 and Bax expression increase |

| HepG2 | Not specified | Inhibition of Topo II activity |

| KB | Not specified | Cell cycle arrest in G1 and S phases |

In one study, treatment with this compound resulted in significant inhibition of cell proliferation in MCF-7 breast cancer cells, characterized by an increase in pro-apoptotic markers (P53, Bax) and a decrease in anti-apoptotic markers (Bcl-2) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. For instance, derivatives of quinolinone compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Efficacy

Case Studies

A notable case study involved the synthesis of hybrid compounds incorporating the quinolinone structure, which exhibited enhanced anticancer activity compared to their parent compounds. The combination of different pharmacophores led to improved efficacy against resistant cancer cell lines .

Research Findings

Recent research has highlighted the versatility of this compound as a scaffold for developing multi-target agents. Its derivatives have shown promise not only as anticancer agents but also as potential treatments for other diseases due to their ability to modulate multiple biological pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of quinolin-2(1H)-ones, including 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that quinolinone compounds can inhibit the growth of human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma cells (HT-29) with IC50 values in the submicromolar range, indicating potent activity against these cancer types .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific proteins associated with cancer progression. For example, optimization studies have shown that modifications to the quinolinone scaffold can enhance binding affinity to targets like BCL6, a protein implicated in various malignancies .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Quinoline derivatives are known for their antimicrobial properties. This compound has been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The compound's ability to chelate metal ions may contribute to its effectiveness as an inhibitor of enzymes crucial for microbial survival .

Case Studies

In one study, synthesized quinoline derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . Such findings suggest potential applications in developing new antibiotics.

Neuroprotective Effects

Potential in Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective properties of quinolinone derivatives. The presence of the hydroxyl group in this compound is believed to play a crucial role in protecting neuronal cells from oxidative stress and apoptosis. This property positions these compounds as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Chemical Applications

Synthetic Versatility

The compound serves as a versatile intermediate in organic synthesis. It can be used in the preparation of more complex molecules through reactions such as electrochemical oxidation and cycloaddition processes . Its ability to undergo various transformations makes it valuable for developing new pharmaceuticals.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibits growth in HeLa and HT-29 cells | IC50: Submicromolar |

| Antimicrobial | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa | MIC: 6.25 µg/mL |

| Neuroprotective | Protects neuronal cells from oxidative stress | Not quantified |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Quinolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Quinolinone Derivatives

Physicochemical Properties

Table 2: Key Physicochemical Data

- Hydrogen Bonding: The 3-hydroxy group in the target compound likely forms strong hydrogen bonds, as evidenced by IR absorptions near 3447 cm⁻¹ in related 4-hydroxyquinolinones .

- Aromaticity Effects: Saturated analogs (e.g., 3,4-dihydroquinolinones) exhibit upfield shifts in ¹H NMR due to reduced ring current effects .

Preparation Methods

Step 1: Formation of Trans-Amide Intermediate

4-tert-Butoxyaniline reacts with trans-β-arylmethyl acrylate under catalysis by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). The aryl group in the acrylate is typically an electron-rich phenyl derivative (e.g., alkoxy- or alkyl-substituted phenyl), which facilitates nucleophilic attack. This step achieves yields of 87% under optimized conditions (toluene, 60°C, 1 hour).

Step 2: Cyclization and Functionalization

The trans-amide intermediate undergoes cyclization in the presence of anhydrous aluminum trichloride (AlCl₃) and tris(pentafluorophenyl)borane (B(C₆F₅)₃). This dual-catalyst system enhances electrophilic aromatic substitution at position 6, introducing the hydroxyl group. Key parameters include:

-

Solvent : Toluene or xylene

-

Temperature : 70–90°C

-

Molar Ratios : 1:1–1.6 AlCl₃ and 0.05–0.15 B(C₆F₅)₃ relative to the intermediate.

The final step yields 81–83% of the target compound after recrystallization. Despite its efficiency, this method generates significant waste due to AlCl₃’s hygroscopicity, necessitating post-treatment with ice water.

Nitration-Reduction Strategy for Amino Group Introduction

A nitro-to-amine reduction pathway, inspired by benzoxaborolane syntheses, offers an alternative approach.

Nitration of Quinolinone Precursor

A hypothetical precursor, 3-hydroxy-1-methyl-6-nitroquinolin-2(1H)-one, could be synthesized via nitration of 3-hydroxy-1-methylquinolin-2(1H)-one. Nitrating agents like nitric acid/sulfuric acid mixtures or acetyl nitrate might introduce the nitro group at position 6.

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This method avoids harsh reagents, but regioselective nitration remains challenging. In related systems, Clemmensen reductions (zinc amalgam/HCl) have achieved 81% yields for analogous transformations.

Acid-Catalyzed Tandem Reactions with Propargylic Alcohols

A method leveraging acid catalysis could be adapted for functionalization.

Knoevenagel-Michael Cascade

4-Hydroxy-1-methylquinolin-2(1H)-one reacts with propargylic alcohols under p-toluenesulfonic acid (pTSA) catalysis. While this primarily yields pyrano[3,2-c]quinolones, modifying the alcohol substituents might enable amino group introduction via subsequent amination.

Limitations and Adjustments

Current protocols focus on annulation rather than amination. Introducing ammonia or amines during the reaction could redirect the pathway, though this remains speculative.

Green Synthesis Under Solvent-Free Conditions

Eco-friendly approaches from quinolone research provide a template for sustainable production.

Neat Reaction Optimization

Heating 4-hydroxy-1-methylquinolin-2(1H)-one with methyl acrylate derivatives under solvent-free conditions induces Knoevenagel-Michael cascades. While this method avoids solvents, adapting it to introduce amino groups requires functionalized acrylates or post-synthetic modifications.

Yield and Scalability

Reported yields for analogous compounds exceed 90%, but scalability is untested for the target molecule.

Comparative Analysis of Methodologies

*Estimated based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro intermediates. For example, 6-nitro derivatives (e.g., 1-(2-(1-methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using Pd/C under hydrogen gas in ethanol, yielding 72.9% after purification via flash chromatography . Key variables include catalyst loading (5–10% Pd/C), solvent choice (ethanol or methanol), and reaction duration (24–48 hours). Optimization of these parameters can mitigate side reactions like over-reduction or incomplete nitro-group conversion.

Q. How is spectroscopic characterization (IR, NMR, MS) performed to confirm the structure of this compound?

- Methodological Answer :

- IR : Look for absorption bands at ~3446 cm⁻¹ (O–H stretch), ~3200 cm⁻¹ (N–H stretch), and ~1630 cm⁻¹ (C=O of quinolinone) .

- 1H NMR : Key signals include δ 3.59 ppm (singlet for N–CH₃), δ 6.48–7.95 ppm (aromatic protons), and δ 8.15 ppm (exchangeable –OH proton) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns (e.g., loss of –NH₂ or –CH₃ groups) confirm the molecular formula (C₁₀H₁₂N₂O) .

Q. What safety precautions are essential during the synthesis and handling of this compound?

- Methodological Answer : The compound’s derivatives exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods for powder handling, wear nitrile gloves, and employ spill containment measures. Emergency protocols include immediate decontamination with water/ethanol mixtures and consultation with safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., anticancer vs. antimicrobial efficacy) for this compound?

- Methodological Answer : Cross-validate assays using standardized cell lines and protocols. For instance:

- Anticancer Activity : Test against MDA-MB-231 breast cancer cells via MTT assay (IC₅₀ calculations) with positive controls (e.g., doxorubicin) .

- Antimicrobial Activity : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zone-of-inhibition metrics to known antibiotics .

- Discrepancies may arise from assay sensitivity, solvent effects (DMSO vs. saline), or cell-line-specific metabolism.

Q. What strategies optimize the regioselective functionalization of the quinolinone core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Amino Group Modification : React with thiophene-2-carboximidamide derivatives under argon to form imidamide adducts (56% yield via column chromatography) .

- Hydroxyl Group Protection : Use acetyl or benzyl groups to prevent undesired side reactions during alkylation/arylation steps .

- Positional Selectivity : Electrophilic substitution favors the 6-amino position due to electron-donating effects, while the 3-hydroxy group can be brominated for further coupling .

Q. How do computational methods (e.g., DFT, molecular docking) enhance the design of derivatives targeting specific enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2). The 3-hydroxy and amino groups form hydrogen bonds with catalytic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

- Validate predictions with enzymatic assays (e.g., kinase inhibition % at 10 µM).

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (43–80%) across similar quinolinone derivatives, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies often stem from:

- Purification Methods : Flash chromatography (Biotage systems) vs. recrystallization (DMF/ethanol) .

- Intermediate Stability : Nitro intermediates may degrade if stored improperly; use fresh batches or stabilize with antioxidants (e.g., BHT) .

- Catalyst Activity : Ensure Pd/C is freshly activated and moisture-free. Pre-reduce catalysts under H₂ flow before use .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.